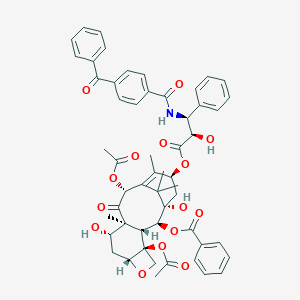![molecular formula C₁₂H₂₆O₃Si B119488 Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate CAS No. 155897-72-6](/img/structure/B119488.png)
Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate” is a chemical compound that is part of a collection of rare and unique chemicals . It is used by early discovery researchers . The tert-butyl group in this compound is known for its unique reactivity pattern and has large applications in synthetic organic chemistry .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The linear formula of this compound is C15H26O2SSi . It has a molecular weight of 298.523 .Chemical Reactions Analysis
The crowded tert-butyl group in this compound elicits a unique reactivity pattern, which is highlighted by summarising characteristic applications . It starts from the use of this simple hydrocarbon moiety in chemical transformations .Aplicaciones Científicas De Investigación
Catalytic Synthesis and Environmental Impact
Catalytic Applications : Research on the synthesis of MTBE, a compound closely related in structural terms to the one , emphasizes its catalytic formation, highlighting the environmental and industrial catalysts' roles. Studies have explored the use of heteropoly acids in the gas-phase synthesis of MTBE, indicating the potential of similar compounds in catalytic processes and the search for environmentally friendly alternatives (Bielański et al., 2003).
Environmental Concerns and Remediation : The environmental behavior and fate of MTBE, including its high solubility in water and challenges in biodegradation, are extensively reviewed. This has implications for the environmental monitoring and remediation strategies of similar compounds (Squillace et al., 1997).
Biodegradation and Environmental Remediation
Biodegradation Studies : Investigations into the microbial degradation of MTBE and tert-butyl alcohol (TBA) in the subsurface highlight the complexity of biodegradation processes and the influence of redox conditions. These studies provide a basis for understanding how similar compounds might behave in natural and contaminated environments (Schmidt et al., 2004).
Application in Membrane Technology : The use of polymer membranes for the purification of fuel additives, specifically the separation of MTBE from methanol, showcases the role of membrane technology in industrial applications. This suggests potential research directions for the separation and purification processes of similar compounds (Pulyalina et al., 2020).
Polymer and Chemical Engineering
Polymer Interactions : Research into the interactions of ionic liquids with polysaccharides, including cellulose, indicates the scope for chemical modifications using similar compounds. These findings are crucial for the development of new materials and chemical processes (Heinze et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-9(11(13)14-6)10(2)15-16(7,8)12(3,4)5/h9-10H,1-8H3/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNGFUZXDGVDEZ-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539264 |
Source


|
| Record name | Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate | |
CAS RN |
155897-72-6 |
Source


|
| Record name | Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

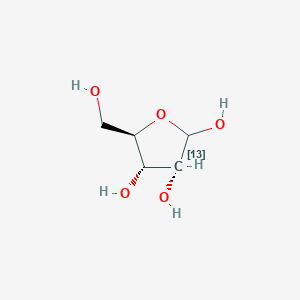
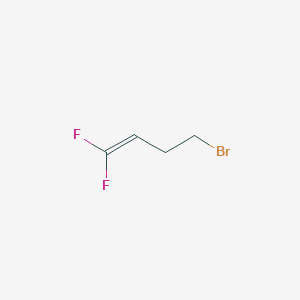
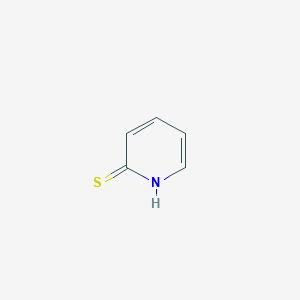
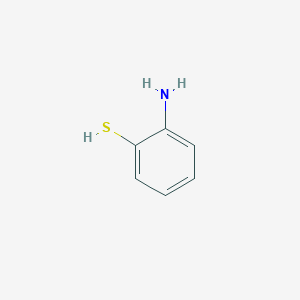

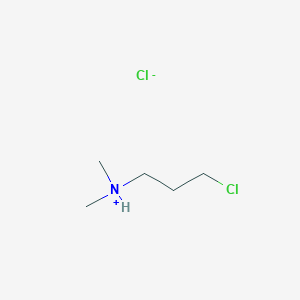
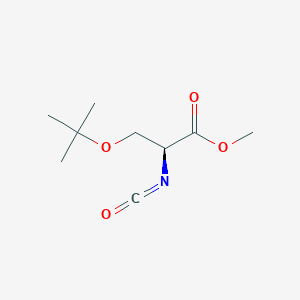
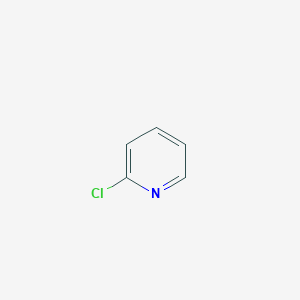



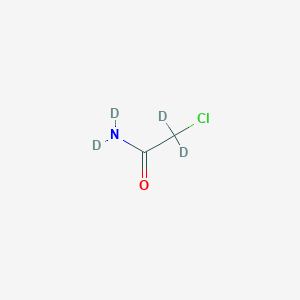
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
